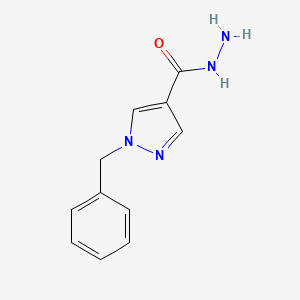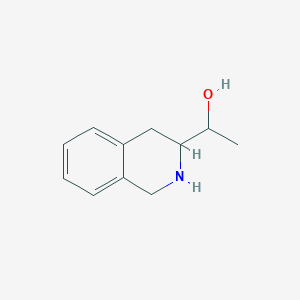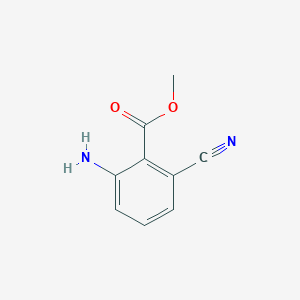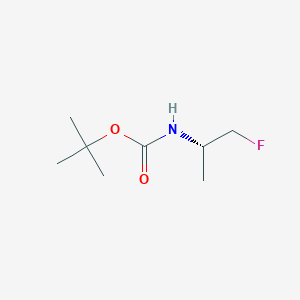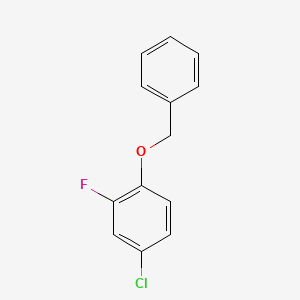
4-Chloro-2-fluoro-1-(phenylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is 1S/C13H10ClFO/c14-11-6-7-13 (12 (15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Aryl halides like 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is a solid at room temperature .
Scientific Research Applications
Herbicide Potency
One notable application of a derivative of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is in the field of herbicides. A study by Li et al. (2005) investigated two isomeric compounds containing the 4-chloro-2-fluoro-1-(phenylmethoxy)benzene structure. They found that one of these compounds exhibited significantly higher herbicidal potency compared to the other. This finding highlights the potential of such compounds in agricultural applications, particularly in weed control (Li et al., 2005).
Reactivity in Polymer Synthesis
In polymer chemistry, 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene derivatives have been studied for their reactivity. Barson et al. (1996) examined how derivatives of this compound react with the benzoyloxy radical. They found that 4-fluoro and 4,4'-difluorostilbene showed similar reactivities, which is crucial for understanding the behavior of these compounds in polymer synthesis (Barson et al., 1996).
Photostabilizing Effect in Drug Design
A study by Protti et al. (2012) explored the photodehalogenation of certain fluoro or chlorobenzene derivatives, which includes structures related to 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene. They noted that certain substituents, such as SiMe3 and SnMe3, did not affect the primary dehalogenation but had a stabilizing effect. This discovery is important for designing less phototoxic fluorinated drugs, suggesting a potential application in pharmaceuticals (Protti et al., 2012).
Antimicrobial Activity
In the context of antimicrobial research, Liaras et al. (2011) synthesized derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene with various substituents, including chloro groups, and evaluated their antimicrobial activity. They discovered that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This finding points towards the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).
Liquid Crystal Technology
The compound has been studied in the context of liquid crystal technology as well. Ojha and Pisipati (2003) conducted a computational analysis of the molecular ordering of certain mesogens, which are compounds used in liquid crystal technology. Their study included derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene, revealing insights into the molecular behavior crucial for the development of liquid crystal displays (Ojha & Pisipati, 2003).
properties
IUPAC Name |
4-chloro-2-fluoro-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWOKOIDIZNZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-chloro-2-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)
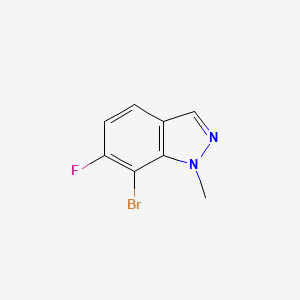

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)



